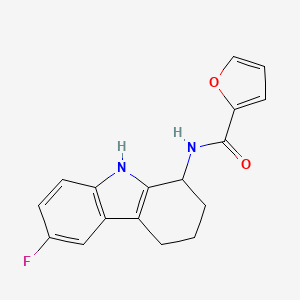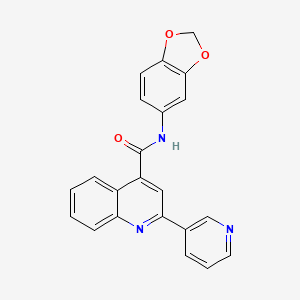![molecular formula C28H34N2O3 B11023134 2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11023134.png)
2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
The synthesis of 2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes include:
Formation of the Spirocyclic Core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Functional Groups: The cyclohexyl and methoxybenzyl groups are introduced through substitution reactions, often using reagents like alkyl halides and base catalysts.
Final Assembly: The final compound is assembled through condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can form new carbon-carbon bonds, expanding the compound’s structural diversity.
Aplicaciones Científicas De Investigación
2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, useful in organic synthesis and medicinal chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by occupying the active site or alter receptor signaling by binding to receptor sites.
Comparación Con Compuestos Similares
2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be compared with similar compounds, such as:
N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: This compound is used in peptide synthesis and has a different functional group arrangement.
N-Cyclohexyl-N’-(2-morpholinoethyl)carbodiimide: Known for its use in RNA sequencing techniques, it shares the cyclohexyl group but differs in its overall structure and applications.
2-Cyclohexyl-N-(2-methoxybenzyl)acetamide: This compound has a similar methoxybenzyl group but lacks the spirocyclic core, leading to different chemical properties and uses.
The uniqueness of 2’-Cyclohexyl-{N}-(2-methoxybenzyl)-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C28H34N2O3 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
2-cyclohexyl-N-[(2-methoxyphenyl)methyl]-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C28H34N2O3/c1-33-24-16-8-5-11-20(24)19-29-26(31)25-22-14-6-7-15-23(22)27(32)30(21-12-3-2-4-13-21)28(25)17-9-10-18-28/h5-8,11,14-16,21,25H,2-4,9-10,12-13,17-19H2,1H3,(H,29,31) |
Clave InChI |
GOHKROANVGVMEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CNC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11023051.png)
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-L-valine](/img/structure/B11023058.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11023064.png)
![1-Butyl-4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11023072.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11023075.png)


![4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11023092.png)
![7-(1,3-benzodioxol-5-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11023094.png)
![1-[4-(azepan-1-ylsulfonyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11023096.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide](/img/structure/B11023112.png)
![3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11023117.png)
![5-(2-oxo-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethyl)-3-phenylimidazolidine-2,4-dione](/img/structure/B11023125.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11023147.png)
